1-Allylpiperidine-4-carboxamide
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Overview
Description
1-Allylpiperidine-4-carboxamide is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with the molecular formula C9H16N2O, is utilized in various scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Allylpiperidine-4-carboxamide can be achieved through several methods. One common approach involves the multi-component reaction (MCR) of aldehydes, acetoacetic ester, and ammonia under solvent-free conditions . Another method includes the Strecker synthesis, which involves the preparation of α-phenylamino nitrile from 1-(2-phenylethyl)-4-piperidone, aniline, and potassium cyanide . Industrial production often employs these methods due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Allylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation over a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of substituted piperidines
Common reagents used in these reactions include sodium borohydride for reductions and halogenated alkanes for substitutions. The major products formed from these reactions are typically amines, carboxylic acids, and substituted piperidines.
Scientific Research Applications
1-Allylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allylpiperidine-4-carboxamide involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives are known to induce apoptosis in cancer cells through the activation of caspase pathways . The compound may also interact with neurotransmitter receptors, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
1-Allylpiperidine-4-carboxamide can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
What sets this compound apart is its unique combination of an allyl group and a carboxamide moiety, which may contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
1-prop-2-enylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h2,8H,1,3-7H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHQEZUHFVLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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